4-Fluoro-2-iodobenzoyl chloride
Description
4-Fluoro-2-iodobenzoyl chloride is a halogenated benzoyl chloride derivative characterized by fluorine and iodine substituents at the 4- and 2-positions of the benzene ring, respectively. Its molecular formula is C₇H₃ClFIO, with an approximate molecular weight of 284.35 g/mol (calculated based on atomic masses). The fluorine substituent at the 4-position exerts an electron-withdrawing inductive effect, which stabilizes the benzoyl chloride group and modulates reactivity .
Properties
IUPAC Name |
4-fluoro-2-iodobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDGRTXYVARIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodobenzoyl chloride typically involves the halogenation of a benzoyl chloride derivative. One common method is the iodination of 4-fluorobenzoyl chloride using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of by-products. This could involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amide, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
4-Fluoro-2-iodobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce fluorine and iodine atoms into drug candidates, potentially enhancing their biological activity and metabolic stability.
Material Science: It may be used in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodobenzoyl chloride in chemical reactions involves the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing effects of the fluorine and iodine substituents. This makes the compound highly reactive towards nucleophiles and suitable for various coupling reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The reactivity, stability, and applications of 4-fluoro-2-iodobenzoyl chloride can be contextualized by comparing it to analogous halogenated benzoyl chlorides and related intermediates. Below is a detailed comparison:
4-Fluoro-2-hydroxybenzoyl Chloride
- Molecular Formula : C₇H₄ClFO₂
- Molecular Weight : 174.555 g/mol
- Key Differences: Replaces iodine with a hydroxyl (-OH) group at the 2-position. Fluorine’s electron-withdrawing effect remains, but the lack of a heavy halogen limits utility in metal-catalyzed reactions (e.g., Suzuki coupling).
- Applications : Likely used in milder acylation conditions or as a precursor for carboxylate derivatives.
4-Bromobenzoyl Chloride
- Molecular Formula : C₇H₄BrClO
- Molecular Weight : 219.46 g/mol
- Key Differences :
- Bromine replaces iodine at the 2-position.
- Bromine is a weaker leaving group than iodine, leading to slower nucleophilic substitution reactions.
- Lower molecular weight and reduced steric bulk compared to the iodinated compound.
- Safety : Requires stringent handling (e.g., fume hoods, protective gear) due to corrosive and lachrymatory properties .
4-Fluoro-2-methylbenzenesulfonyl Chloride
- Molecular Formula : C₇H₆ClFO₂S
- Key Differences: Contains a sulfonyl chloride (-SO₂Cl) group instead of benzoyl chloride (-COCl). Sulfonyl chlorides are stronger electrophiles but less reactive in acylations compared to benzoyl chlorides.
- Applications : Used as a sulfonating agent in drug synthesis or polymer chemistry.
4-Chloro-2-fluorobenzaldehyde
- Molecular Formula : C₇H₄ClFO
- Molecular Weight : 158.56 g/mol
- Key Differences :
- An aldehyde (-CHO) replaces the benzoyl chloride group.
- The aldehyde functionality is more reactive toward nucleophilic addition but less stable under acidic or oxidizing conditions.
- Chlorine and fluorine substituents synergistically modulate electronic effects.
Data Table: Comparative Properties of Halogenated Benzoyl Chlorides and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|
| This compound | C₇H₃ClFIO | ~284.35 | 4-F, 2-I, -COCl | High reactivity (iodide as leaving group) |
| 4-Fluoro-2-hydroxybenzoyl chloride | C₇H₄ClFO₂ | 174.555 | 4-F, 2-OH, -COCl | Low reactivity (non-leaving -OH group) |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 4-Br, -COCl | Moderate reactivity (Br slower than I) |
| 4-Fluoro-2-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | 208.64 | 4-F, -SO₂Cl, -CH₃ | High electrophilicity, steric hindrance |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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